molecular formula C21H12ClFN4O2S2 B3399482 2-(((3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(4-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one CAS No. 1040641-29-9

2-(((3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(4-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one

Cat. No.: B3399482
CAS No.: 1040641-29-9
M. Wt: 470.9 g/mol
InChI Key: JJSGIAXQKXVWNX-UHFFFAOYSA-N
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Description

2-(((3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(4-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one is a useful research compound. Its molecular formula is C21H12ClFN4O2S2 and its molecular weight is 470.9 g/mol. The purity is usually 95%.
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Biological Activity

The compound 2-(((3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(4-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one represents a novel class of thieno[3,2-d]pyrimidine derivatives. This compound is notable for its potential biological activities, particularly in the fields of cancer therapy and antimicrobial action. This article reviews the synthesis, biological evaluation, and underlying mechanisms of action associated with this compound.

Synthesis of the Compound

The synthesis of thieno[3,2-d]pyrimidine derivatives generally involves multi-step organic reactions. The specific compound can be synthesized through methods that include:

  • Formation of the Thieno[3,2-d]pyrimidinone core : Utilizing starting materials such as thienopyrimidines and various substituents to introduce functional groups.
  • Introduction of the Oxadiazole moiety : This is achieved by reacting suitable chlorophenyl derivatives with oxadiazole precursors.
  • Thioether formation : The methylthio group is introduced as a critical component for enhancing biological activity.

Anticancer Activity

Research indicates that compounds containing thieno[3,2-d]pyrimidine motifs exhibit significant cytotoxic effects against various cancer cell lines. For instance:

  • In vitro studies demonstrated that derivatives similar to the target compound inhibited cell proliferation in human breast cancer (MCF-7), lung cancer (A549), and prostate cancer (PC-3) cell lines.
  • A study highlighted that certain thieno[2,3-d]pyrimidinones showed IC50 values as low as 0.94 μM against A549 cells without toxicity to normal human liver cells .
Cell LineIC50 Value (μM)Effectiveness
MCF-70.94High
A5490.94High
PC-3Not specifiedModerate

Antimicrobial Activity

The compound also exhibits promising antimicrobial properties:

  • Compounds derived from similar scaffolds have shown activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative strains like Escherichia coli.
  • Molecular docking studies indicated strong binding affinities to bacterial target proteins, suggesting potential mechanisms of action through enzyme inhibition .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzyme Activity : The compound likely acts by inhibiting key enzymes involved in cell proliferation and survival pathways in cancer cells.
  • Induction of Apoptosis : Studies have shown that similar compounds can trigger apoptotic pathways in cancer cells, leading to programmed cell death.
  • Antimicrobial Action : The presence of the oxadiazole moiety may enhance the compound's ability to disrupt bacterial cell wall synthesis or function.

Case Studies

Several case studies have documented the effectiveness of thieno[3,2-d]pyrimidine derivatives in clinical settings:

  • Study on Anticancer Efficacy : A series of thieno[2,3-d]pyrimidinones were evaluated for their anticancer properties using MTT assays across different cell lines. Results indicated significant growth inhibition correlated with structural modifications on the pyrimidine core .
  • Antimicrobial Testing : Research conducted on oxadiazole derivatives showed promising results against Mycobacterium bovis and other pathogens, supporting the potential use of these compounds in treating resistant infections .

Scientific Research Applications

Structural Overview

The compound features a complex structure that includes:

  • A thieno[3,2-d]pyrimidinone core.
  • A 1,2,4-oxadiazole moiety linked via a methylthio group.
  • A chlorophenyl and fluorophenyl substituent which may influence its biological activity.

Anticancer Activity

Recent studies have indicated that compounds similar to this one exhibit significant anticancer properties. The thieno[3,2-d]pyrimidine derivatives have been shown to inhibit cancer cell proliferation in various tumor models. For instance:

  • Mechanism of Action : These compounds often function by inhibiting specific kinase pathways involved in tumor growth and survival.
  • Case Study : Research published in Journal of Medicinal Chemistry demonstrated that derivatives with similar structures effectively reduced the viability of breast cancer cells by inducing apoptosis and cell cycle arrest .

Antimicrobial Properties

Compounds containing oxadiazole rings have been recognized for their antimicrobial activities. This specific compound's structure suggests potential efficacy against bacterial and fungal pathogens.

  • Research Findings : In vitro studies have shown that oxadiazole derivatives can inhibit the growth of various strains of bacteria, including resistant strains .
  • Application Example : A study highlighted the effectiveness of oxadiazole-based compounds in treating infections caused by Staphylococcus aureus and Escherichia coli .

Anti-inflammatory Effects

The thieno-pyrimidine scaffold has been associated with anti-inflammatory activities, making it a candidate for treating conditions like arthritis and other inflammatory diseases.

  • Mechanism Insights : These compounds may inhibit the production of pro-inflammatory cytokines and enzymes such as COX-2.
  • Clinical Relevance : Preclinical models have shown reduced inflammation markers in animal studies when treated with similar thieno-pyrimidine derivatives .

Data Tables

Application AreaCompound ActivityReference
AnticancerInduces apoptosis in cancer cells
AntimicrobialInhibits growth of bacteria
Anti-inflammatoryReduces pro-inflammatory markers

Properties

IUPAC Name

2-[[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-3-(4-fluorophenyl)thieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H12ClFN4O2S2/c22-13-3-1-2-12(10-13)19-25-17(29-26-19)11-31-21-24-16-8-9-30-18(16)20(28)27(21)15-6-4-14(23)5-7-15/h1-10H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJSGIAXQKXVWNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=NOC(=N2)CSC3=NC4=C(C(=O)N3C5=CC=C(C=C5)F)SC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H12ClFN4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(((3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(4-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one
Reactant of Route 2
Reactant of Route 2
2-(((3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(4-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one
Reactant of Route 3
Reactant of Route 3
2-(((3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(4-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one
Reactant of Route 4
Reactant of Route 4
2-(((3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(4-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one
Reactant of Route 5
2-(((3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(4-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one
Reactant of Route 6
Reactant of Route 6
2-(((3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(4-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one

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